molecular formula C15H23NO B13048318 (1S)-1-(4-Cyclopentyloxyphenyl)butylamine

(1S)-1-(4-Cyclopentyloxyphenyl)butylamine

Cat. No.: B13048318
M. Wt: 233.35 g/mol
InChI Key: NNLSOJXCYKMIQE-HNNXBMFYSA-N
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Description

(1S)-1-(4-Cyclopentyloxyphenyl)butylamine is an organic compound that belongs to the class of amines It features a butylamine backbone with a cyclopentyloxyphenyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Cyclopentyloxyphenyl)butylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclopentyloxybenzaldehyde and butylamine.

    Condensation Reaction: The aldehyde group of 4-cyclopentyloxybenzaldehyde reacts with butylamine in the presence of a reducing agent to form the corresponding imine.

    Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Cyclopentyloxyphenyl)butylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Cyclopentyloxyphenyl)butylamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-Methoxyphenyl)butylamine: Similar structure with a methoxy group instead of a cyclopentyloxy group.

    (1S)-1-(4-Ethoxyphenyl)butylamine: Similar structure with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

The uniqueness of (1S)-1-(4-Cyclopentyloxyphenyl)butylamine lies in its cyclopentyloxy group, which may impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

(1S)-1-(4-cyclopentyloxyphenyl)butan-1-amine

InChI

InChI=1S/C15H23NO/c1-2-5-15(16)12-8-10-14(11-9-12)17-13-6-3-4-7-13/h8-11,13,15H,2-7,16H2,1H3/t15-/m0/s1

InChI Key

NNLSOJXCYKMIQE-HNNXBMFYSA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)OC2CCCC2)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC2CCCC2)N

Origin of Product

United States

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